molecular formula C6H9NO B2981267 4-Ethenyl-4-methylazetidin-2-one CAS No. 20012-94-6

4-Ethenyl-4-methylazetidin-2-one

Cat. No.: B2981267
CAS No.: 20012-94-6
M. Wt: 111.144
InChI Key: XXSLGFUIKKTRFN-UHFFFAOYSA-N
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Description

4-Ethenyl-4-methylazetidin-2-one is a heterocyclic compound featuring a four-membered ring with one nitrogen atom. This compound is part of the azetidine family, known for their significant ring strain and unique reactivity. Azetidines are valuable in organic synthesis and medicinal chemistry due to their stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethenyl-4-methylazetidin-2-one typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This is followed by aza-Michael addition to yield the target compound.

Industrial Production Methods

Industrial production methods for azetidines, including this compound, often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to streamline the process .

Chemical Reactions Analysis

Types of Reactions

4-Ethenyl-4-methylazetidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted azetidines, which can be further utilized in various applications .

Properties

IUPAC Name

4-ethenyl-4-methylazetidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-3-6(2)4-5(8)7-6/h3H,1,4H2,2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSLGFUIKKTRFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)N1)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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